![molecular formula C14H13BrN6O B2970200 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone CAS No. 2034442-90-3](/img/structure/B2970200.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These types of compounds are often used in medicinal chemistry and material sciences .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar 1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .Molecular Structure Analysis
The compound likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These rings are common in many organic compounds and have diverse applications in scientific research .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone”, focusing on six unique applications:
Anticancer Activity
Compounds containing the 1,2,3-triazole moiety have been studied for their potential anticancer properties. For instance, a study published in the RSC journal demonstrated that a compound induced apoptosis in BT-474 cells and inhibited colony formation in a concentration-dependent manner .
Antiproliferative Agents
The antiproliferative effects of 1,2,3-triazoles have been explored, with certain derivatives showing potent activity against specific cancer cell lines. An example includes a derivative that exhibited significant antiproliferative activity with an IC50 of 2 μM against MV4-11 cells .
Antimicrobial and Antifungal Activities
1H-1,2,3-triazole derivatives have been synthesized for their antimicrobial and antifungal activities. These compounds have shown activity against various strains including mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus .
Antiviral Activity
Derivatives of (1H-1,2,3-triazol-1-yl)acetic acid have been used to synthesize compounds with antiviral properties against influenza A and herpes simplex virus type 1 (HSV-1) .
Bcr-Abl Inhibitors for Cancer Treatment
A series of benzamide derivatives containing the 1H-1,2,3-triazol moiety were designed and synthesized as new Bcr-Abl inhibitors, which are used in the treatment of certain types of cancer .
Antimicrobial Efficacy
The synthesis and antimicrobial efficacy of 1,2,3-triazole hybrids have been reported. These hybrids were evaluated using in vitro antimicrobial assays to determine their effectiveness against various microbial strains .
作用機序
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity . They are resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It is known that the 1,2,3-triazole moiety can interact with its targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Derivatives of 1,2,3-triazole have been used in the synthesis of compounds exhibiting a wide range of biological activities . These include antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially enhance the bioavailability of this compound.
Result of Action
Compounds containing the 1,2,3-triazole moiety have been associated with a broad range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
特性
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6O/c1-19-13(11-3-2-9(15)6-12(11)17-19)14(22)20-7-10(8-20)21-5-4-16-18-21/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMTUGPUJIFZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。